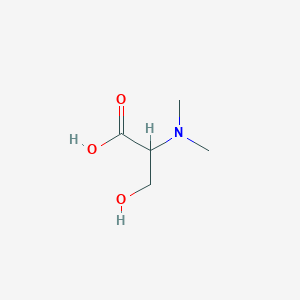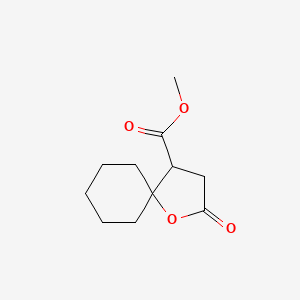
Z-Arg-pNA HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Arg-pNA HCl is a synthetic compound commonly used in biochemical research. It is a derivative of arginine, an amino acid, and is often employed as a substrate in enzymatic assays to study protease activity, particularly trypsin-like enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-pNA HCl typically involves the protection of the arginine amino group with a carbobenzoxy (Cbz) group, followed by the coupling of the protected arginine with 4-nitroaniline. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
Z-Arg-pNA HCl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteases, breaking the peptide bond and releasing 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can also undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Hydrolysis: 4-nitroaniline and the corresponding arginine derivative.
Reduction: 4-aminoaniline derivative.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
Z-Arg-pNA HCl is widely used in scientific research, particularly in the following fields:
Biochemistry: As a substrate in enzymatic assays to study protease activity.
Medicine: In the development of diagnostic assays for diseases involving protease dysregulation.
Chemistry: In the synthesis of peptide-based compounds and as a model compound in studying peptide bond formation and cleavage.
Industry: In the production of biochemical reagents and diagnostic kits.
Mecanismo De Acción
The primary mechanism of action of Z-Arg-pNA HCl involves its hydrolysis by proteases. The compound serves as a substrate, and upon cleavage by the enzyme, it releases 4-nitroaniline, which can be quantitatively measured. This reaction is used to determine the activity of proteases and to study enzyme kinetics.
Comparación Con Compuestos Similares
Similar Compounds
- N(alpha)-Carbobenzoxyarginine-p-nitroanilide
- N(alpha)-Carbobenzoxylysine-4-nitroanilide
- N(alpha)-Carbobenzoxyornithine-4-nitroanilide
Uniqueness
Z-Arg-pNA HCl is unique due to its specific structure, which makes it an ideal substrate for trypsin-like proteases. Its nitroaniline moiety allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
Propiedades
Número CAS |
29542-03-8 |
|---|---|
Fórmula molecular |
C20H24N6O5 |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N6O5/c21-19(22)23-12-4-7-17(25-20(28)31-13-14-5-2-1-3-6-14)18(27)24-15-8-10-16(11-9-15)26(29)30/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,24,27)(H,25,28)(H4,21,22,23)/t17-/m0/s1 |
Clave InChI |
NRTJWZHOAFLRIR-KRWDZBQOSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Secuencia |
R |
Sinónimos |
CBZ-ArgpNA N(alpha)-carbobenzoxyarginine-4-nitroanilide N-(alpha)-carbobenzoxy-L-arginine-para-nitroanilide N-(alpha)-carbobenzoxyarginine-4-nitroanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-carboxyethyl)-1H-imidazol-3-ium-3-yl]propanoate](/img/structure/B1654849.png)

![Carbamic acid, [[(4-fluorophenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B1654852.png)
![N-[(Z)-[4-(Dimethylamino)phenyl]methylideneamino]-5-nitropyridin-2-amine](/img/structure/B1654855.png)

![{3-[((1R)-1-phenylethyl)amino]propyl}benzylamine](/img/structure/B1654861.png)






![Ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-8-yl]oxyacetate;hydrochloride](/img/structure/B1654870.png)

